3-(1,1,2,2-Tetrafluoroethyl)aniline
Overview
Description
3-(1,1,2,2-Tetrafluoroethyl)aniline: is an organic compound with the molecular formula C8H7F4N. It is a fluorinated aniline derivative, characterized by the presence of a tetrafluoroethyl group attached to the aniline ring.
Mechanism of Action
Target of Action
This compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1,1,2,2-Tetrafluoroethyl)aniline . Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and the outcomes of its use in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out in a solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(1,1,2,2-Tetrafluoroethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed:
Oxidation: Nitro-3-(1,1,2,2-tetrafluoroethyl)aniline, nitroso-3-(1,1,2,2-tetrafluoroethyl)aniline.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(1,1,2,2-Tetrafluoroethyl)aniline is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability .
Biology and Medicine: In biological research, this compound is investigated for its potential use in drug development. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its incorporation into polymer matrices can improve the thermal and chemical resistance of the resulting materials .
Comparison with Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 3-(1,2,2,2-Tetrafluoroethyl)aniline
Comparison: Compared to its analogs, 3-(1,1,2,2-Tetrafluoroethyl)aniline exhibits unique properties due to the specific arrangement of the tetrafluoroethyl group. This arrangement can result in different reactivity and interaction profiles with molecular targets, making it a distinct compound in its class .
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDDEEKSIUNCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023232 | |
Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-41-1 | |
Record name | 3-(1,1,2,2-Tetrafluoroethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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